molecular formula C10H13NO4S B188578 N-[(4-Ethylphenyl)sulfonyl]glycine CAS No. 670255-99-9

N-[(4-Ethylphenyl)sulfonyl]glycine

Cat. No.: B188578
CAS No.: 670255-99-9
M. Wt: 243.28 g/mol
InChI Key: NEBZXTVUBKKTEG-UHFFFAOYSA-N
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Description

N-[(4-Ethylphenyl)sulfonyl]glycine is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It is also known by its IUPAC name, {[(4-ethylphenyl)sulfonyl]amino}acetic acid . This compound is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a glycine moiety.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethylphenyl)sulfonyl]glycine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with glycine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature . The reaction conditions include maintaining the temperature between 0°C to 25°C and using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-Ethylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification . This interaction can affect various biochemical pathways and cellular processes .

Properties

IUPAC Name

2-[(4-ethylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBZXTVUBKKTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353892
Record name N-(4-Ethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670255-99-9
Record name N-(4-Ethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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